(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1,1,1-trifluoroheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHSPAONQXAIB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175840-70-7 | |
| Record name | (R)-(+)-1,1,1-Trifluoroheptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for R + 1,1,1 Trifluoroheptan 2 Ol
Strategies for Asymmetric Synthesis
The creation of the chiral center at the C-2 position with the desired (R)-configuration is the key challenge in the synthesis of (R)-(+)-1,1,1-Trifluoroheptan-2-ol. Various asymmetric strategies can be employed to achieve this, including enantioselective reduction of the corresponding ketone, the use of chiral auxiliaries, and biocatalytic methods.
Enantioselective Reduction Approaches
The most direct route to this compound is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroheptan-2-one (B12847238). This transformation can be achieved using various catalytic systems, including transition metal complexes with chiral ligands and organocatalysts.
Ruthenium-based catalysts, particularly those of the Noyori-type, which feature a Ru(II) center coordinated to a chiral diamine and an arene ligand, are well-established for the asymmetric transfer hydrogenation of ketones. acs.orgresearchgate.net These catalysts can effectively reduce trifluoromethyl ketones with high enantioselectivity. For instance, the reduction of various aryl and alkyl trifluoromethyl ketones has been demonstrated with excellent yields and enantiomeric excesses (ee). While specific data for 1,1,1-trifluoroheptan-2-one is not extensively reported, analogous reductions suggest that high enantioselectivity for the (R)-alcohol can be achieved by selecting the appropriate chiral ligand, typically the (S,S)-enantiomer of the diamine ligand. acs.org
Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of ketones, offering high efficiency under mild conditions. rsc.orgnih.gov Novel iridium complexes with phosphorus-free N,N,OH ligands have shown excellent enantioselectivities in the reduction of simple ketones. rsc.org
Table 1: Representative Enantioselective Reduction of Trifluoromethyl Ketones (Data is representative of analogous systems and serves to illustrate the potential of the methodology for 1,1,1-trifluoroheptan-2-one)
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| (S,S)-Noyori-type Ru(II) | Aryl trifluoromethyl ketone | (R)-alcohol | >95 | >98 | acs.org |
| Ir-complex with N,N,OH ligand | Alkyl trifluoromethyl ketone | (R)-alcohol | High | >95 | rsc.org |
| Organocatalyst (e.g., CBS) | 1,1,1-Trifluoroacetone (B105887) | (S)-alcohol | High | >90 | wikipedia.org |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are optically active compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective reduction of a carbonyl group. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, can be used to control the stereoselective synthesis of various chiral building blocks. nih.gov While direct application to 1,1,1-trifluoroheptan-2-one might be complex, a related strategy could involve the asymmetric alkylation of an enolate derived from an acyl-oxazolidinone, followed by transformation of the carbonyl group.
Another approach involves the use of chiral auxiliaries derived from natural products like camphor (B46023) or amino acids. youtube.com These auxiliaries can be used to prepare chiral enolates that undergo diastereoselective reactions. Although this method is powerful, it often requires multiple synthetic steps, including attachment and removal of the auxiliary. nih.gov
Organocatalytic and Biocatalytic Routes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. For the synthesis of chiral trifluoromethyl alcohols, organocatalysts can be employed in the asymmetric addition of nucleophiles to trifluoromethyl ketones or in the enantioselective reduction of these ketones. mdpi.comcapes.gov.br For example, chiral primary amine salts have been used to catalyze the sulfa-Michael addition to α,β-unsaturated ketones with high stereocontrol. researchgate.net While not a direct synthesis of the target alcohol, this demonstrates the potential of organocatalysis in creating chiral centers in complex molecules.
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. nih.govwikipedia.org Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can reduce prochiral ketones with exceptional enantioselectivity. google.com Various microorganisms, including baker's yeast (Saccharomyces cerevisiae), and isolated enzymes have been successfully used for the asymmetric reduction of a wide range of ketones, including those bearing trifluoromethyl groups. thieme-connect.de The reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol using baker's yeast is a well-documented example. thieme-connect.de By selecting the appropriate enzyme or microorganism, it is possible to achieve high yields and enantiomeric excesses for the desired (R)-enantiomer of 1,1,1-Trifluoroheptan-2-ol.
Table 2: Representative Biocatalytic Reduction of Ketones (Data is representative of analogous systems and serves to illustrate the potential of the methodology for 1,1,1-trifluoroheptan-2-one)
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | ee (%) | Reference |
| Saccharomyces cerevisiae | 1,1,1-Trifluoroacetone | (S)-alcohol | High | >95 | thieme-connect.de |
| Engineered Ketoreductase | Aryl trifluoromethyl ketone | (R)-alcohol | >99 | >99 | researchgate.net |
| Lactobacillus kefir ADH | Acetophenone | (R)-alcohol | >98 | >99 | mdpi.com |
Stereoselective Derivatization Pathways
Once this compound is obtained, it can be further modified through stereoselective reactions that preserve the chiral integrity of the C-2 center.
Enantioselective Esterification Reactions
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound, if a racemic mixture of the alcohol is synthesized, it can be resolved through enantioselective esterification catalyzed by lipases. wikipedia.orgresearchgate.netnih.govnih.gov Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.
For example, lipases from Candida antarctica (Novozym 435) and Pseudomonas cepacia are known to be effective in the kinetic resolution of secondary alcohols, including fluorinated ones. wikipedia.orgmdpi.com By choosing the appropriate lipase (B570770) and acyl donor, one can achieve high enantiomeric excess for both the remaining alcohol and the esterified product. The enantioselectivity of the lipase often follows Kazlauskas's rule, which can help predict the configuration of the faster-reacting enantiomer. researchgate.net
Table 3: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (Data is representative of analogous systems and serves to illustrate the potential of the methodology for 1,1,1-trifluoroheptan-2-ol)
| Lipase | Racemic Alcohol | Acyl Donor | Resolved Product | ee (%) | Reference |
| Novozym 435 | 1-Phenylethanol | Vinyl acetate | (R)-acetate | >99 | nih.gov |
| Pseudomonas cepacia lipase | (R,S)-1-octen-3-ol | Vinyl acetate | (R)-acetate | >90 | mdpi.com |
| Candida antarctica lipase B | Racemic sec-alcohols | Various | (R)- or (S)-ester | High | wikipedia.org |
Stereospecific Functional Group Transformations
The hydroxyl group of this compound can be stereospecifically converted into other functional groups without affecting the chiral center. These transformations are crucial for the synthesis of more complex chiral molecules.
Common stereospecific reactions include:
Conversion to halides: The alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These reactions typically proceed with inversion of configuration (SN2 mechanism).
Mitsunobu reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as azides, esters, and ethers, with inversion of configuration. nih.gov
Oxidation: Oxidation of the secondary alcohol would lead back to the prochiral ketone, 1,1,1-trifluoroheptan-2-one.
Ether formation: The alcohol can be converted to an ether via Williamson ether synthesis, which proceeds with retention of configuration at the chiral center.
These stereospecific transformations significantly enhance the synthetic utility of enantiomerically pure this compound, allowing for its incorporation into a wide range of complex target molecules.
Control of Stereochemical Integrity in Synthesis
The production of this compound with high enantiomeric excess (e.e.) necessitates rigorous control over the stereochemistry at the C2 carbinol center. This involves not only the use of stereoselective synthetic methods but also the careful management of reaction conditions to prevent the loss of chiral purity through racemization.
Minimization of Racemization
Racemization, the process by which an enantiomerically enriched mixture converts into a racemic (50:50) mixture of enantiomers, is a significant challenge in asymmetric synthesis. For trifluoromethylated carbinols like this compound, racemization can occur under various conditions, often facilitated by acidic, basic, or thermal environments. The electron-withdrawing nature of the trifluoromethyl group can influence the lability of the chiral center.
Several strategies are employed to minimize racemization during the synthesis of chiral alcohols:
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. In many stereoselective reactions, maintaining a low temperature is crucial for preserving the enantiomeric excess of the product.
Choice of Reagents and Catalysts: The selection of appropriate reagents and catalysts is paramount. For instance, in peptide synthesis, the use of specific coupling reagents like T3P® and PyBOP® has been shown to enable racemization-free amide bond formation. nih.gov While not directly applied to the synthesis of the target alcohol, this principle of judicious reagent selection to avoid activating the chiral center towards racemization is broadly applicable.
Reaction Time: Prolonged reaction times can sometimes lead to a decrease in enantiopurity due to slow racemization processes. d-nb.info Therefore, optimizing reaction kinetics to achieve completion in the shortest possible time is often beneficial.
pH Control: Maintaining a neutral or near-neutral pH is often critical, as both acidic and basic conditions can promote racemization of chiral alcohols.
Work-up and Purification Conditions: The conditions used during the work-up and purification stages must also be carefully controlled. Exposure to harsh pH or high temperatures during extraction, chromatography, or distillation can compromise the chiral purity of the final product.
Chiral Purity Determination During Synthesis
To ensure the stereochemical integrity of this compound, it is essential to monitor its chiral purity at various stages of the synthesis. The primary techniques for this purpose are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful and widely used technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
| Parameter | Description |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Stationary Phases | Polysaccharide-based (e.g., cellulose (B213188), amylose (B160209) derivatives), protein-based, cyclodextrin-based, and Pirkle-type phases are common. |
| Mobile Phases | A variety of normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) solvent systems can be used. |
| Detection | UV-Vis, Refractive Index (RI), or Mass Spectrometry (MS) detectors are commonly employed. |
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC):
For volatile compounds like this compound, chiral GC is an excellent analytical method for determining enantiomeric purity. Similar to chiral HPLC, this technique utilizes a chiral stationary phase to resolve the enantiomers.
| Parameter | Description |
| Principle | Differential partitioning of enantiomers between the gas phase and a chiral stationary phase. |
| Stationary Phases | Commonly based on derivatized cyclodextrins, such as permethylated beta-cyclodextrin (B164692), which form transient diastereomeric complexes with the enantiomers. gcms.cz |
| Carrier Gas | Inert gases like helium, hydrogen, or nitrogen are used. |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) are typical detectors. |
The enantiomers will exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess. The choice of the specific chiral column and the temperature program are critical for achieving good separation.
Advanced Spectroscopic and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. rsc.org For fluorinated compounds like 1,1,1-Trifluoroheptan-2-ol, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe for analysis. bruker.com
A complete analysis using ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms. The spectra are characterized by chemical shifts (δ) and spin-spin coupling constants (J), which reveal through-bond connectivity. organicchemistrydata.org
¹H NMR: The proton spectrum is expected to show distinct signals for the hydrogen on the chiral carbon (CH-OH), the methylene (B1212753) groups of the pentyl chain, and the terminal methyl group. The CH-OH proton signal would appear as a multiplet due to coupling with the adjacent CF₃ group and the CH₂ group of the pentyl chain.
¹³C NMR: In the carbon spectrum, the carbon atom bonded to the three fluorine atoms (C1) will be significantly affected by their electronegativity. The carbon bearing the hydroxyl group (C2) will also have a characteristic shift. The resonances corresponding to carbons near the boron atom in organotrifluoroborates are often broad due to the quadrupolar relaxation of the ¹¹B nucleus. nih.gov
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts, which minimizes the probability of peak overlap. bruker.comnih.gov The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single resonance environment. This signal's multiplicity would be a doublet due to coupling with the C2 proton (³JHF). With ¹H decoupling, this signal would collapse into a singlet. The typical chemical shift range for a CF₃ group is between +40 and +80 ppm relative to CFCl₃. ucsb.edu
The analysis is further enriched by through-bond scalar couplings between different nuclei, such as ¹H-¹⁹F and ¹³C-¹⁹F, which can be observed over multiple bonds. organicchemistrydata.org
Table 1: Expected NMR Data for (R)-(+)-1,1,1-Trifluoroheptan-2-ol Note: Specific experimental values are dependent on solvent and instrument frequency. The data below represents expected patterns based on general principles.
| Nucleus | Position | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constants (J) |
| ¹H | H2 (CHOH) | ~3.8 - 4.2 ppm | Multiplet (dq) | ³J(H2-F1), ³J(H2-H3) |
| H3 (CH₂) | ~1.4 - 1.6 ppm | Multiplet | ||
| H4-H6 (CH₂)₃ | ~1.2 - 1.4 ppm | Multiplet | ||
| H7 (CH₃) | ~0.9 ppm | Triplet (t) | ³J(H6-H7) | |
| ¹³C | C1 (CF₃) | ~125 ppm | Quartet (q) | ¹J(C1-F) |
| C2 (CHOH) | ~70 ppm | Quartet (q) | ²J(C2-F) | |
| C3-C7 | ~14 - 32 ppm | Singlets | ||
| ¹⁹F | F1 (CF₃) | ~ -75 to -80 ppm | Doublet (d) | ³J(F1-H2) |
Standard NMR spectroscopy is inherently "achiral" and cannot distinguish between enantiomers. researchgate.net To differentiate the (R) and (S) enantiomers of 1,1,1-Trifluoroheptan-2-ol, specialized techniques are required. These methods typically involve creating a diastereomeric interaction by adding a chiral auxiliary, which makes the enantiomers chemically non-equivalent and thus distinguishable by NMR.
Common approaches include:
Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters. The ¹H and ¹⁹F nuclei in these diastereomers will reside in different magnetic environments, leading to separate signals in the NMR spectrum.
Chiral Solvating Agents (CSAs): A chiral solvent or a chiral solvating agent is added to the NMR sample. The agent forms transient, weak complexes with the enantiomers, creating diastereomeric solvates that exhibit different chemical shifts. For fluorinated compounds, ¹⁹F NMR in the presence of a CSA is a powerful tool for determining enantiomeric excess. acs.orgnih.gov
Anisotropic Chiral Media: Using a chiral liquid crystal medium, such as poly-γ-benzyl-L-glutamate (PBLG), can induce different degrees of alignment for each enantiomer relative to the magnetic field. rsc.orgbohrium.com This results in different residual chemical shift anisotropies (RCSA) and residual dipolar couplings (RDC), allowing for signal separation in the ¹⁹F NMR spectrum. rsc.org
These methods enable the quantification of the enantiomeric excess (ee) of a sample. acs.orgnih.gov
Molecules are not static; they undergo rapid conformational changes, such as rotation around single bonds. NMR spectroscopy can provide insight into these dynamic processes. acs.org The flexible pentyl chain and the rotation around the C2-C3 bond in 1,1,1-Trifluoroheptan-2-ol mean that it exists as an equilibrium of multiple conformers in solution.
The rate of exchange between these conformers influences the appearance of the NMR spectrum.
Fast Exchange: If the interconversion between conformers is rapid on the NMR timescale, the observed spectrum shows a single set of time-averaged signals.
Slow Exchange: If the energy barrier to rotation is high enough to slow the interconversion, separate signals for each major conformer may be observed, often at low temperatures.
Advanced NMR experiments, such as relaxation-dispersion techniques, can be used to study these dynamics even when they occur on the microsecond-to-millisecond timescale, providing thermodynamic and kinetic information about the conformational exchange processes.
Chiroptical Techniques
Chiroptical techniques are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. They are essential for confirming the absolute configuration and studying the stereochemistry of enantiomers.
Optical Rotation: As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured with a polarimeter. masterorganicchemistry.com
The (R) designation refers to the Cahn-Ingold-Prelog priority rules for assigning the absolute configuration of the stereocenter.
The (+) sign, also known as dextrorotatory, indicates that it rotates plane-polarized light in a clockwise direction. There is no simple correlation between the (R)/(S) designation and the (+)/(-) sign of optical rotation. masterorganicchemistry.com
The specific rotation [α] is a standardized physical constant for a chiral compound and is calculated from the observed rotation. wikipedia.orgmasterorganicchemistry.com Its value depends on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the solvent, and the concentration. wikipedia.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, which corresponds to electronic transitions. wikipedia.org The resulting spectrum, with positive and negative peaks, is a unique fingerprint of the molecule's absolute configuration. Theoretical calculations can predict the ECD spectrum for a given enantiomer, and matching it with the experimental spectrum provides a reliable method for assigning the absolute configuration. wikipedia.org
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region of the spectrum. bruker.comyoutube.com It measures the differential absorption of left and right circularly polarized IR light during vibrational transitions. bruker.com
VCD is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution, as it does not require crystallization. rsc.org The technique is highly sensitive to the 3D arrangement of atoms and the conformational landscape of the molecule. youtube.com The experimental VCD spectrum of this compound would show a series of positive and negative bands corresponding to its various vibrational modes.
The standard methodology involves:
Measuring the experimental VCD spectrum of the compound.
Performing quantum-mechanical calculations (often using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.
Comparing the experimental spectrum with the calculated spectra. A good match allows for the unambiguous assignment of the absolute configuration. youtube.com
This method provides definitive confirmation that the dextrorotatory (+) enantiomer indeed possesses the (R) configuration at its chiral center. VCD can also be used as a complementary technique to NMR for determining enantiomeric excess in samples.
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique for the structural characterization of molecules, providing information about their molecular weight and elemental composition. In the case of chiral molecules such as this compound, advanced mass spectrometric techniques can also offer insights into their stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C7H13F3O, the expected exact mass can be calculated and compared with the experimental value to confirm its composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For secondary alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orgyoutube.com In the case of this compound, the presence of the electron-withdrawing trifluoromethyl group significantly influences the fragmentation process.
The typical alpha-cleavage in a secondary alcohol involves the breaking of the carbon-carbon bond adjacent to the hydroxyl group. For 2-heptanol, the non-fluorinated analog, a prominent fragment at m/z 45 is observed, corresponding to the [CH3CHOH]+ ion. chemistrynotmystery.comfoodb.canist.gov However, for this compound, the alpha-cleavage is expected to yield a fragment containing the trifluoromethyl group. The cleavage of the C1-C2 bond would result in a [CH(OH)CH2(CH2)3CH3]+ fragment, while cleavage of the C2-C3 bond would lead to the loss of a pentyl radical and the formation of a [CF3CHOH]+ fragment. Due to the stability of the trifluoromethyl group, this latter fragmentation is a plausible pathway.
Another characteristic fragmentation for alcohols is the loss of a water molecule (dehydration), which would result in a peak at M-18, where M is the molecular mass of the parent ion. chemistrynotmystery.com
Below is a representative HRMS data table for this compound, illustrating the expected fragments and their exact masses.
| Fragment Ion | Proposed Formula | Calculated m/z |
| [M+H]+ | C7H14F3O+ | 171.0991 |
| [M-H2O]+. | C7H11F3+. | 152.0807 |
| [CF3CHOH]+ | C2H2F3O+ | 99.0052 |
| [M-C5H11]+ | C2H2F3O+ | 99.0052 |
| [C5H11]+ | C5H11+ | 71.0855 |
This table is representative and illustrates the theoretically expected HRMS data based on the chemical structure and known fragmentation patterns of similar compounds.
Chiral Mass Spectrometry Approaches
Standard mass spectrometry cannot distinguish between enantiomers as they have the same mass. However, several chiral mass spectrometry methods have been developed to enable their differentiation. These methods typically involve converting the enantiomers into diastereomers, which have different physical properties and can be distinguished by mass spectrometry. nih.govresearchgate.netmdpi.com
One common approach is derivatization with a chiral agent. The enantiomeric alcohol can be reacted with a chiral derivatizing agent to form diastereomeric esters or ethers. These diastereomers can then be separated by chromatography, often gas chromatography (GC), and detected by a mass spectrometer. The different retention times of the diastereomers allow for their individual analysis and quantification.
Alternatively, chiral recognition can be achieved directly in the mass spectrometer by forming non-covalent diastereomeric complexes. This is often done using a chiral selector, which is a chiral molecule that can bind to the enantiomers of the analyte. These diastereomeric complexes can then be subjected to tandem mass spectrometry (MS/MS). The different stabilities of the diastereomeric complexes can lead to different fragmentation patterns or ion intensities, allowing for the differentiation and quantification of the enantiomers.
For this compound, a possible approach would be to react it with a chiral acid chloride, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters. These esters could then be analyzed by GC-MS. The resulting mass spectra for the two diastereomers would be identical, but they would have different retention times on a chiral or even a non-chiral GC column, allowing for their separation and the determination of the enantiomeric excess of the original alcohol.
A representative data table for a chiral analysis experiment is shown below. In this hypothetical example, the diastereomeric esters of (R)- and (S)-1,1,1-Trifluoroheptan-2-ol with a chiral derivatizing agent are analyzed by GC-MS.
| Diastereomer | Retention Time (min) | Major Fragment Ions (m/z) |
| Ester of (R)-1,1,1-Trifluoroheptan-2-ol | 12.5 | [M]+, [M-C5H11]+, [CF3CH-O-CO-R]+ |
| Ester of (S)-1,1,1-Trifluoroheptan-2-ol | 12.8 | [M]+, [M-C5H11]+, [CF3CH-O-CO-R]+ |
This table is a representative example illustrating how chiral derivatization coupled with GC-MS can be used to differentiate enantiomers. R represents the chiral derivatizing agent.*
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. For a molecule like (R)-(+)-1,1,1-Trifluoroheptan-2-ol, with its chiral center and the highly electronegative trifluoromethyl group, these calculations can elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. It is often employed for geometry optimization, frequency calculations, and predicting a wide range of molecular properties. google.com For fluorinated compounds, hybrid DFT methods are particularly useful for investigating reactivity and reaction pathways. utc.edu
A DFT study of this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).
Vibrational Frequency Analysis: Calculating the vibrational modes to confirm the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.
Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and the distribution of electronic charge using methods like Natural Bond Orbital (NBO) analysis.
These calculations would provide a foundational understanding of the molecule's stability and the influence of the trifluoromethyl group on the alcohol moiety.
Table 1: Example of Molecular Properties Calculable by DFT This table is illustrative of the data that would be generated from a DFT calculation.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ground State Energy | [Value] (Hartrees) | M06-2X/6-311++G(d,p) |
| Dipole Moment | [Value] (Debye) | M06-2X/6-311++G(d,p) |
| Rotational Constants | A, B, C (GHz) | M06-2X/6-311++G(d,p) |
| Key Vibrational Frequencies | O-H stretch, C-F stretch (cm⁻¹) | M06-2X/6-311++G(d,p) |
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. The Coupled Cluster method with single, double, and perturbative triple excitations, known as CCSD(T), is considered the "gold standard" for its high accuracy in calculating molecular energies and properties. nih.gov
For this compound, CCSD(T) calculations would be used to:
Obtain Benchmark Energies: Provide highly accurate single-point energies for specific conformations, serving as a reference for less computationally expensive methods like DFT.
Calculate Accurate Spectroscopic Constants: Determine precise rotational constants and other parameters needed for interpreting high-resolution rotational and vibrational spectra. nih.gov
Investigate Intermolecular Interactions: Accurately model non-covalent interactions, such as hydrogen bonding, which are crucial in understanding the behavior of fluoroalcohols. nih.govchemrxiv.org
Due to their computational cost, these methods are often applied to specific, important conformations identified through other means, such as DFT or molecular mechanics.
Conformational Analysis and Energy Landscapes
The flexibility of the seven-carbon chain in this compound gives rise to a complex potential energy surface with numerous possible conformations. Understanding this landscape is key to predicting the molecule's behavior.
Rotational isomerism (or conformational isomerism) arises from the rotation around single bonds. For a flexible molecule like this compound, a thorough conformational analysis is required to identify all stable conformers (energy minima) and the energy barriers between them. researchgate.net Computational studies on similar long-chain fluorinated molecules have shown that hundreds of initial geometries may need to be considered. researchgate.net
The process involves:
Conformational Search: Systematically rotating all acyclic single bonds to generate a comprehensive set of possible conformers. wavefun.comnih.gov
Energy Minimization: Optimizing the geometry of each potential conformer to find the nearest local energy minimum.
Relative Energy Calculation: Computing the relative energies of all identified stable conformers to determine their populations at a given temperature.
Studies on analogous fluorinated compounds show that intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms can be a dominant factor in stabilizing certain conformers. nih.gov
Table 2: Illustrative Conformational Analysis Data This hypothetical table shows the kind of output expected from a conformational analysis, listing different conformers and their relative stability.
| Conformer ID | Dihedral Angles (τ₁, τ₂, ...) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Conf-01 | [Angles] | 0.00 | [Value] |
| Conf-02 | [Angles] | [Value] | [Value] |
| Conf-03 | [Angles] | [Value] | [Value] |
| ... | ... | ... | ... |
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations would be invaluable for studying its properties in the liquid phase or in solution.
Key applications of MD simulations include:
Solvation Studies: Investigating how the molecule interacts with solvent molecules, such as water. Studies on similar fluoroalcohols have shown they have a tendency to aggregate and form clusters in aqueous solutions. nih.govresearchgate.netuq.edu.auresearchgate.net
Dynamic Conformational Changes: Observing how the molecule transitions between different conformations in a dynamic environment.
Calculation of Macroscopic Properties: Predicting properties like density, viscosity, and diffusion coefficients for the pure liquid or its mixtures.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel molecules, these force fields may need to be specifically developed or validated using quantum chemical calculations.
Prediction of Spectroscopic Parameters
Computational methods are crucial for predicting spectroscopic data, which aids in the identification and characterization of molecules. High-level ab initio and DFT calculations can provide accurate predictions of various spectroscopic parameters.
For this compound, these calculations would predict:
Rotational Spectra: Accurate rotational constants (A, B, C) and dipole moment components (μa, μb, μc) allow for the direct comparison with and assignment of experimental microwave spectra. nih.gov
Vibrational Spectra: Calculation of harmonic and anharmonic vibrational frequencies and intensities helps in assigning features in experimental IR and Raman spectra.
NMR Spectra: Prediction of chemical shifts and spin-spin coupling constants for ¹H, ¹³C, and ¹⁹F nuclei is a vital tool for interpreting NMR data and confirming the molecular structure.
The accuracy of these predictions is highly dependent on the level of theory and basis set used, with methods like CCSD(T) often providing results that are very close to experimental values. nih.gov
Table 3: Example of Predicted Spectroscopic Parameters This table illustrates the types of spectroscopic data that can be generated computationally.
| Parameter | Description | Predicted Value |
|---|---|---|
| A₀, B₀, C₀ | Ground-state rotational constants (MHz) | [Values] |
| μ | Dipole moment (Debye) | [Value] |
| ν(O-H) | O-H stretching frequency (cm⁻¹) | [Value] |
| δ(¹³C) | ¹³C chemical shifts (ppm) | [Values for each C atom] |
| J(H-F) | H-F coupling constants (Hz) | [Values] |
Computational NMR Shielding Tensor Calculations
There are no specific studies available that report the computational NMR shielding tensor calculations for this compound. Such calculations would theoretically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory, to predict the NMR chemical shifts and provide insight into the electronic structure of the molecule. However, no data or analysis for this specific compound has been found in the reviewed literature.
Theoretical Chiroptical Property Prediction
Detailed theoretical predictions of the chiroptical properties, such as electronic circular dichroism (ECD) or optical rotatory dispersion (ORD), for this compound are not available in published research. These studies would typically employ time-dependent density functional theory (TDDFT) or other advanced computational methods to correlate the molecule's absolute configuration with its specific rotation and circular dichroism spectrum. At present, no such theoretical data has been reported for this compound.
Reaction Mechanism Studies and Transition State Analysis
In-depth studies on the reaction mechanisms for the synthesis of this compound, including transition state analysis, are not described in the scientific literature. Mechanistic studies would provide a fundamental understanding of the reaction pathways, intermediates, and the energy barriers involved in its formation.
Stereoselectivity Rationalization
There are no published studies that provide a rationalization for the stereoselectivity in the synthesis of this compound based on computational modeling. Such research would typically involve the calculation of transition state energies for the formation of different stereoisomers to explain the observed enantiomeric excess in asymmetric syntheses.
R + 1,1,1 Trifluoroheptan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Polycyclic and Heterocyclic Systems
The utility of chiral alcohols as precursors for complex molecular skeletons is a well-established strategy in organic synthesis. The defined stereochemistry of the alcohol can direct the formation of new stereocenters, enabling the synthesis of specific isomers of a target molecule.
Synthesis of Alkaloid Skeletons
Alkaloids are a diverse class of naturally occurring compounds, many of which possess significant biological activity and complex, polycyclic structures. The synthesis of these molecules often relies on chiral pool starting materials or asymmetric reactions to build the desired stereochemical framework. Chiral alcohols, for instance, can be used in stereospecific intramolecular reactions to form the core structures of certain alkaloid families. nih.gov One such method involves the triflate-mediated intramolecular Schmidt reaction, where the stereocenter of the starting alcohol controls the diastereoselectivity of the cyclization, leading to specific azabicyclic skeletons with an inversion of configuration. nih.gov
While chiral alcohols are instrumental in these types of transformations, a review of available scientific literature does not provide specific examples of (R)-(+)-1,1,1-Trifluoroheptan-2-ol being directly utilized for the synthesis of alkaloid skeletons.
Derivatives for Chiral Catalysis
Chiral alcohols are frequently employed as precursors for ligands used in asymmetric catalysis. By converting the hydroxyl group into a coordinating moiety or by using the alcohol to build a larger chiral ligand, catalysts can be designed to facilitate reactions that produce one enantiomer of a product in excess.
Despite the established role of chiral alcohols in catalysis, current research literature does not detail specific instances of this compound or its direct derivatives being used in the development of chiral catalysts.
Introduction of the Trifluoromethyl Group into Bioactive Scaffolds
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. researchgate.net Chiral building blocks like this compound represent a potential route to install this group, along with a chiral center, into a target scaffold. The introduction of the -CF3 group can profoundly influence a molecule's biological and pharmacokinetic profile. researchgate.net
Modulating Electronic and Steric Properties
The trifluoromethyl group significantly alters the electronic and steric nature of a molecule.
Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. bris.ac.uk This strong inductive effect can lower the pKa of nearby acidic protons or decrease the basicity of neighboring functional groups. researchgate.net By altering the electron distribution in an aromatic ring or a heterocyclic system, the -CF3 group can modulate interactions with biological targets, such as hydrogen bonding and electrostatic interactions, potentially enhancing binding affinity. researchgate.net
Steric Profile: While fluorine has a van der Waals radius similar to hydrogen, the trifluoromethyl group is significantly larger than a methyl group. researchgate.net This increased bulk can be used to control the conformation of a molecule or to provide a better fit within a receptor's binding pocket. Despite its size, the steric hindrance of a -CF3 group is not considered dramatically larger than a methyl group in some contexts, allowing it to serve as a bioisostere with altered electronic properties. bris.ac.uk
| Property | Influence of Trifluoromethyl Group |
| Electronic | Strong electron-withdrawing effect; modulates pKa and basicity. researchgate.net |
| Steric | Larger than a methyl group; can influence molecular conformation. researchgate.net |
| Binding | Can enhance interactions with biological targets through electronic effects. researchgate.net |
Enhancing Lipophilicity and Metabolic Stability
A primary reason for introducing a trifluoromethyl group is to improve a drug candidate's pharmacokinetic properties, specifically its lipophilicity and resistance to metabolic degradation.
Lipophilicity: The trifluoromethyl group is recognized as one of the most lipophilic substituents in drug design. researchgate.net Increased lipophilicity can enhance a molecule's ability to cross biological membranes, which can improve absorption and distribution, including penetration of the blood-brain barrier. researchgate.net For example, the antidepressant fluoxetine's efficacy is partly attributed to the enhanced lipophilicity conferred by its trifluoromethyl group, which facilitates its entry into the central nervous system. researchgate.net However, the impact on lipophilicity can be position-dependent; trifluorination at the alpha-position of an alcohol strongly enhances lipophilicity, while the effect is less pronounced at more distant positions. rsc.org
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 130 kcal mol⁻¹), making it highly resistant to cleavage. nih.gov Introducing a trifluoromethyl group at a position on a molecule that is susceptible to oxidative metabolism by cytochrome P450 enzymes can block this pathway. researchgate.net This enhanced metabolic stability increases the drug's half-life and bioavailability, meaning it remains active in the body for a longer period. This strategy is a cornerstone of modern drug design to create more robust and effective therapeutic agents.
| Parameter | Effect of Trifluoromethyl Group | Research Finding |
| Lipophilicity | Generally increases, enhancing membrane permeability. researchgate.net | Trifluorination of an aliphatic alcohol at the α-position strongly enhances lipophilicity. rsc.org |
| Metabolic Stability | Increases due to the high strength of the C-F bond. nih.gov | Blocks oxidative metabolism at susceptible positions, improving drug half-life. researchgate.net |
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Fluorinated Drug Candidates
The synthesis of complex pharmaceutical agents often relies on key intermediates that introduce specific functionalities. While direct public-domain evidence linking (R)-(+)-1,1,1-Trifluoroheptan-2-ol to the synthesis of all the following categories is not extensively documented, the known roles of similar fluorinated and chiral molecules provide a strong basis for its potential utility.
Toll-Like Receptors (TLRs) are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). nih.gov The modulation of TLR signaling is a key strategy for treating inflammatory diseases, infections, and cancer. nih.gov TLRs, such as TLR2 and TLR4, are activated or inhibited by specific ligands, often lipophilic molecules. nih.govresearchgate.net For instance, TLR2 can form heterodimers with TLR1 or TLR6 to recognize bacterial lipoproteins. nih.gov
The design of TLR modulators often involves creating synthetic molecules that mimic natural ligands. While specific use of this compound in published TLR modulators is not prominent, its structural features are relevant. The trifluoromethyl group could enhance binding to hydrophobic pockets in the receptor, and the chiral alcohol could allow for specific hydrogen-bonding interactions, potentially leading to potent and selective TLR antagonists or agonists.
The development of novel antiviral agents is a continuous effort to combat existing and emerging viral threats. nih.gov Many antiviral drugs function by inhibiting viral enzymes like reverse transcriptase or by preventing viral entry into host cells. nih.govnih.gov The introduction of fluorine-containing groups into antiviral candidates is a well-established strategy to improve potency and pharmacokinetic profiles. mdpi.com For example, the antiviral drug Remdesivir has shown activity against SARS-CoV-2 and Ebola virus, and its fatty acyl conjugates have been synthesized to enhance its lipophilicity and cellular permeability. nih.gov
The this compound scaffold could be used to synthesize novel antiviral agents. The trifluoromethyl group can improve metabolic stability, a critical attribute for antiviral drugs, while the chiral center can ensure specific binding to viral protein targets, potentially increasing efficacy and reducing off-target effects.
With the rise of antimicrobial resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. researchgate.net Many antibacterial drugs target essential bacterial enzymes like DNA gyrase. mdpi.com Fluoroquinolones, a major class of antibacterial agents, feature a fluorine atom that is critical to their activity. mdpi.com The synthesis of hybrid molecules, combining different pharmacophores, is a common strategy to develop more effective antibacterials. researchgate.net
This compound could serve as a valuable building block in this area. Its lipophilic heptyl chain combined with the polar alcohol and electronegative trifluoromethyl group could be incorporated into structures designed to disrupt bacterial cell membranes or inhibit key enzymes. The specific stereochemistry would be crucial for ensuring a precise fit into the active site of bacterial protein targets.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). nih.gov Inhibiting CETP is a therapeutic strategy to raise HDL-C levels, which is associated with a reduced risk of atherosclerotic cardiovascular disease. nih.govnih.gov
| CETP Inhibitor | Key Structural Features | Therapeutic Goal |
| Torcetrapib | Tetrahydroquinoline core, Trifluoromethyl groups | Raise HDL-C, Treat Atherosclerosis |
| Anacetrapib | Potent LDL-C lowering effect | Reduce risk of coronary heart disease |
| Evacetrapib | Effective in reducing LDL-C and apoB | Cardiovascular risk reduction |
There is no prominent research available in public databases directly linking this compound to the design of Acetylpolyamine Amidohydrolase inhibitors.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.org By systematically modifying a lead compound, chemists can identify the key chemical groups responsible for its therapeutic effects and optimize its potency and selectivity. wikipedia.orgyoutube.com
For derivatives of this compound, SAR studies would systematically explore how modifications to its structure affect biological activity. Key areas of modification would include:
The Heptyl Chain: Altering the length or branching of the alkyl chain would modulate the lipophilicity of the molecule, which could affect cell permeability, protein binding, and metabolic stability.
The Hydroxyl Group: Esterification or etherification of the alcohol would change its hydrogen bonding capacity and could be used to attach the scaffold to other molecular fragments or to create prodrugs.
The Trifluoromethyl Group: While this group is often critical for activity, its position relative to other functional groups could be altered to fine-tune electronic properties and binding interactions.
These studies are crucial for transforming a simple building block like this compound into a highly optimized drug candidate. nih.govnih.gov
Stereochemistry plays a critical role in the biological activity of drugs because biological targets like enzymes and receptors are themselves chiral. nih.govlibretexts.org The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. mdpi.com The active enantiomer is termed the "eutomer," while the less active or inactive one is the "distomer". mdpi.com
For any therapeutic agent derived from this compound, the (R)-configuration at the C-2 position is expected to be a critical determinant of its biological activity. This specific spatial arrangement of the hydroxyl and trifluoromethyl groups will dictate how the molecule fits into its biological target.
A classic example of stereospecificity is the painkiller ibuprofen, where only the (S)-enantiomer is effective at inhibiting the prostaglandin (B15479496) H2 synthase enzyme. libretexts.org Similarly, for derivatives of 1,1,1-Trifluoroheptan-2-ol, the (S)-enantiomer would likely exhibit a different, and potentially significantly lower, biological activity compared to the (R)-enantiomer. This highlights the necessity of using stereochemically pure starting materials like this compound in drug synthesis to ensure the final product has the desired therapeutic effect and avoids potential side effects from the inactive enantiomer. nih.govnih.gov Research has consistently shown that stereochemistry can lead to significant differences in the biological activity of molecules, often by influencing how they are taken up by cells or how they bind to their targets. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations
Currently, there is a lack of publicly available scientific literature detailing the specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the biochemical and physiological effects) properties of this compound. General principles of medicinal chemistry suggest that the trifluoromethyl group could influence its metabolic pathways, potentially making it more resistant to oxidative metabolism. nih.gov However, without specific studies on this compound, any discussion on its pharmacokinetic and pharmacodynamic profile remains speculative.
Target Identification and Mechanism of Action Elucidation
The specific biological targets and the mechanism of action for this compound have not been elucidated in published research. Identifying the molecular targets of a compound is a crucial step in the drug discovery process, often involving a combination of computational and experimental approaches.
Enzyme Binding and Inhibition Mechanisms
There is no specific data available in the scientific literature regarding the binding of this compound to any particular enzyme or its potential inhibitory effects. While trifluoromethyl-containing compounds, particularly trifluoromethyl ketones, have been investigated as inhibitors of various proteases, this specific alcohol has not been the subject of such studies. acs.org
Receptor Interaction Studies
Detailed studies on the interaction of this compound with specific biological receptors are not available in the current body of scientific literature. Understanding how a compound binds to a receptor is fundamental to elucidating its mechanism of action and potential therapeutic effects. ucj.org.ua
Analytical Methodologies for Purity and Enantiomeric Excess
Chromatographic Techniques
Chromatographic methods are powerful tools for separating the enantiomers of (R)-(+)-1,1,1-Trifluoroheptan-2-ol, allowing for the precise determination of enantiomeric excess. This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a highly effective method for the enantioselective analysis of volatile compounds like 1,1,1-Trifluoroheptan-2-ol. The separation is accomplished using a chiral stationary phase (CSP) within the capillary column.
Detailed Research Findings: The most common CSPs for the separation of chiral alcohols are based on cyclodextrin (B1172386) derivatives. tcichemicals.comgcms.cz These cyclic oligosaccharides possess a chiral cavity, and by derivatizing the hydroxyl groups on the cyclodextrin, various selectivities for enantiomeric separation can be achieved. For fluorinated alcohols, permethylated or acetylated beta-cyclodextrin (B164692) columns often provide excellent resolution. gcms.cz
The general approach involves dissolving the sample in a suitable solvent and injecting it into the GC. The enantiomers of 1,1,1-Trifluoroheptan-2-ol will interact differently with the chiral stationary phase, leading to a separation in their retention times. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess (ee). Optimization of parameters such as the temperature ramp rate and the carrier gas linear velocity is crucial for achieving baseline separation. gcms.cz For instance, increasing the linear velocity of the carrier gas, such as hydrogen, can often improve the resolution between enantiomeric pairs. gcms.cz
A study on the closely related compound 1,1,1-trifluoropropan-2-ol confirmed the use of chiral gas chromatography to verify its enantiomeric excess. nih.gov This underscores the applicability of the technique for analogous fluorinated secondary alcohols.
Table 1: Illustrative Chiral GC Parameters for Analysis of 1,1,1-Trifluoroheptan-2-ol
| Parameter | Value |
| Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen |
| Injector Temperature | 220 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Expected Elution Order | (S)-(-)-enantiomer followed by (R)-(+)-enantiomer |
This table is illustrative and based on typical methods for similar chiral alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the enantiomeric purity assessment of this compound. It is particularly useful for less volatile compounds or when derivatization is not desirable. The separation principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to have different retention times. nih.gov
Detailed Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for a broad range of chiral compounds, including those with fluorine atoms. nih.govnih.gov Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are often employed. nih.gov
The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode. nih.gov For fluorinated alcohols, normal-phase mode using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) is common. The choice of mobile phase composition, including the type and concentration of the alcohol modifier, is critical for optimizing the separation and resolution of the enantiomers. sigmaaldrich.com The detection is typically carried out using a UV detector, although other detectors can be used depending on the analyte's properties.
Table 2: Illustrative Chiral HPLC Conditions for Enantioseparation
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Elution Order | Dependent on specific column and conditions |
This table is illustrative and based on established methods for chiral alcohol separations.
Advanced NMR for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining enantiomeric excess, typically by making the enantiomers chemically non-equivalent (diastereotopic) through the use of a chiral auxiliary.
Chiral Derivatizing Agents
One common NMR method involves the reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum. libretexts.org
Detailed Research Findings: For chiral alcohols like this compound, a common CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). fordham.edu The alcohol is converted into its corresponding Mosher's ester. The resulting diastereomeric esters will have different chemical shifts for protons and other nuclei (e.g., ¹⁹F) near the chiral center. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined. fordham.edu The trifluoromethyl group in the CDA can also serve as a sensitive probe in ¹⁹F NMR spectroscopy. Other CDAs, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), are also effective for determining the absolute configuration of chiral alcohols. tcichemicals.com
The process involves:
Reacting the alcohol sample with an enantiomerically pure CDA (e.g., (S)-MTPA-Cl).
Acquiring the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
Identifying and integrating the well-resolved signals corresponding to each diastereomer.
Calculating the enantiomeric excess from the integration ratio.
Chiral Solvating Agents
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form weak, transient diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. researchgate.net This interaction is strong enough to induce small, but measurable, differences in the chemical shifts of the enantiomers.
Detailed Research Findings: For the analysis of chiral alcohols, various CSAs can be employed. These can include other chiral alcohols, such as 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (Pirkle's alcohol), or BINOL-based compounds. frontiersin.org The formation of these non-covalent diastereomeric complexes leads to separate NMR signals for the (R)- and (S)-enantiomers of 1,1,1-Trifluoroheptan-2-ol. nih.govacs.org This method is often simpler and faster than using CDAs as it avoids a chemical reaction and subsequent purification. The magnitude of the chemical shift difference (Δδ) depends on the specific CSA, the analyte, the solvent, and the temperature. The presence of the trifluoromethyl group in the analyte itself can be a highly sensitive probe in ¹⁹F NMR when using a suitable CSA. acs.org
Polarimetry and Optical Purity Assessment
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com This property is known as optical activity.
Detailed Research Findings: Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org The this compound enantiomer is dextrorotatory, meaning it rotates light in a clockwise (+) direction. A pure sample of this enantiomer will exhibit a specific rotation value, [α], which is a characteristic physical constant under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org
The optical purity of a sample is determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:
Optical Purity (%) = ([α]observed / [α]pure enantiomer) x 100
For many applications, optical purity is considered equivalent to enantiomeric excess. libretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org Therefore, any observed optical rotation in a sample of 1,1,1-Trifluoroheptan-2-ol indicates that one enantiomer is present in excess. While a powerful tool, polarimetry is generally less accurate for precise ee determination than chromatographic or NMR methods, especially for samples with very high enantiomeric purity.
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Sustainable Methodologies
The development of novel and sustainable methods for the synthesis of chiral fluorinated compounds like (R)-(+)-1,1,1-Trifluoroheptan-2-ol is a significant area of ongoing research. mdpi.com Current industrial fluorination processes are often energy-intensive and utilize hazardous reagents, prompting the shift towards more environmentally friendly alternatives. nottingham.ac.uknumberanalytics.com
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as pyridoxal (B1214274) 5´-phosphate (PLP)-dependent aldolases and transaminases, presents a powerful tool for the sustainable synthesis of complex fluorinated molecules. nih.gov Engineered enzymes, like P450, have demonstrated the ability to produce fluorinated compounds with high stereoselectivity. nih.gov This approach offers mild reaction conditions and has the potential to upgrade inexpensive bulk chemicals into high-value chiral fluorides. nih.gov
Asymmetric Catalysis: Innovative asymmetric catalytic methods are continuously emerging, including those catalyzed by transition metals, organocatalysts, and high-valent iodine compounds. mdpi.com Recent progress has been made in the asymmetric synthesis of chiral alkyl fluorides with multiple contiguous stereogenic centers. mdpi.com
Sustainable Fluorinating Reagents: Research is focused on developing and utilizing less hazardous and more sustainable fluorinating agents to replace traditional ones like hydrofluoric acid and fluorine gas. nottingham.ac.uknumberanalytics.com This includes investigating the reactivity of metal fluoride (B91410) salts and the potential of using waste sources of fluorine as feedstocks. nottingham.ac.uk
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improved safety, and easier scalability for fluorination reactions.
Advanced Spectroscopic Tools for Chiral Analysis
The accurate determination of enantiomeric purity and absolute configuration is crucial for chiral compounds. Advancements in spectroscopic techniques are providing more sensitive and detailed analysis of chiral molecules like this compound.
| Spectroscopic Technique | Application in Chiral Analysis |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and conformational analysis in solution. uni-bonn.de |
| Electronic Circular Dichroism (ECD) | Used in conjunction with theoretical calculations to assign absolute configurations. researchgate.net |
| Fluorine-19 NMR (¹⁹F NMR) Spectroscopy | Highly sensitive for detecting and differentiating fluorine environments within a molecule, aiding in structural elucidation and quantitative analysis. numberanalytics.comnumberanalytics.com Multidimensional ¹⁹F NMR techniques can resolve complex spectra and establish correlations between different nuclei. numberanalytics.com |
| Mass Spectrometry (MS) | Used for the analysis of chiral compounds, often in combination with chiral selectors. researchgate.net |
| Infrared (IR) Spectroscopy | Can detect the characteristic vibrational frequencies of C-F bonds. numberanalytics.com |
Emerging methods like cavity-based techniques and microwave chiral detection are expected to offer even higher sensitivity for chiral analysis in the future. google.com
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental techniques is becoming increasingly vital in understanding and predicting the properties and behavior of chiral molecules. researchgate.netfau.denih.gov
This integrated approach offers several advantages:
Predictive Power: Molecular modeling, including molecular docking and molecular dynamics, can predict the enantioseparation ability of chiral stationary phases and explore ligand-receptor interactions. researchgate.net
Mechanistic Insights: Computational methods can provide a detailed understanding of reaction mechanisms and the origins of stereoselectivity in chiral synthesis. chemrxiv.org
Spectral Interpretation: Theoretical calculations are essential for interpreting complex experimental spectra, such as VCD and ECD, to determine the absolute configuration of chiral molecules. uni-bonn.defau.de
Catalyst Design: Computational tools can aid in the rational design of new and improved chiral catalysts. chemrxiv.org
Exploration of New Biological and Material Applications
The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make this compound and its derivatives promising candidates for various applications.
Biological Applications:
Pharmaceuticals: Chiral fluorinated compounds are valuable scaffolds in medicinal chemistry. acs.org The introduction of fluorine can enhance the biological activity of molecules. Research is ongoing to discover new therapeutic applications for derivatives of this compound.
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds can exhibit enhanced properties as pesticides and herbicides.
Material Science Applications:
Chiral Materials: Chirality is increasingly important in materials science for developing advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.com
Polymers and Surfactants: Fluorinated alcohols are used in the synthesis of various fluorosurfactants and polymeric materials. nih.gov Research into new fluorinated polymers could lead to materials with improved properties.
Liquid Crystals: Chiral fluorinated compounds can be components of liquid crystal mixtures, which are used in display technologies.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new derivatives of this compound with enhanced properties, high-throughput and combinatorial approaches are being employed.
Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds from a common starting material. wikipedia.orgnih.gov These libraries can then be screened for desired activities. wikipedia.org Solid-phase organic synthesis (SPOS) is a key technique used in creating these libraries. springernature.com
High-Throughput Screening (HTS): HTS enables the rapid testing of large numbers of compounds for a specific biological or material property. imperial.ac.uk This is essential for identifying "hits" from the large libraries generated through combinatorial chemistry.
High-Throughput Computational Screening (HTCS): This virtual screening method uses computational tools to predict the activity of compounds, allowing for the efficient prioritization of candidates for experimental testing. nih.gov Machine learning and artificial intelligence are increasingly being integrated into HTCS to improve prediction accuracy. nih.gov
These strategies, by systematically exploring a wide chemical space, significantly increase the probability of discovering novel derivatives of this compound with optimized properties for specific applications.
Q & A
Q. What are the common synthetic routes for (R)-(+)-1,1,1-Trifluoroheptan-2-ol, and how do metal catalysts influence stereoselectivity?
The synthesis of fluorinated secondary alcohols like this compound often leverages transition-metal-catalyzed asymmetric additions. For example:
- Catalytic asymmetric reduction : Ketone precursors (e.g., 1,1,1-trifluoroheptan-2-one) can be reduced enantioselectively using chiral catalysts. Palladium or rhodium complexes with phosphine ligands (e.g., BINAP) are effective for inducing stereoselectivity .
- Metal-mediated silylene transfer : Silver or palladium catalysts activate strained silacyclopropanes, enabling silylene insertion into carbonyl groups. This method can stereoselectively form fluorinated alcohols by controlling ligand-metal interactions .
Q. Key Considerations :
- Catalyst choice : Zinc favors coordination-driven pathways, while copper promotes transmetallation, affecting reaction regiochemistry .
- Steric effects : Bulky ligands (e.g., tert-butyl groups) enhance enantiomeric excess (ee) by restricting transition-state geometries .
Q. What analytical techniques are essential for characterizing enantiomeric purity and structural integrity of this compound?
- Chiral HPLC/GC : Resolves enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives) .
- NMR spectroscopy : NMR identifies trifluoromethyl group environments, while NMR confirms hydroxyl proton coupling patterns .
- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
Validation : Cross-reference ee values from chiral GC with optical rotation measurements to confirm consistency .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., C–F vs. C–OH bond activation) impact the synthesis of fluorinated alcohols, and how can selectivity be optimized?
Fluorinated alcohols pose challenges due to the strong C–F bond and potential hydroxyl group interference:
- Catalyst design : Rhodium or palladium complexes with electron-deficient ligands preferentially activate C=O bonds over C–F bonds. For example, Rh(I) catalysts with N-heterocyclic carbenes (NHCs) suppress defluorination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for carbonyl reduction, minimizing side reactions .
Case Study : In palladium-catalyzed silylene transfer, solvent polarity and temperature dictate whether silacyclopropane inserts into C=O or undergoes C–F scission .
Q. How can researchers resolve contradictions in reported enantioselectivities for similar fluorinated alcohols?
Discrepancies often arise from subtle differences in:
- Catalyst loading : Sub-stoichiometric Pd (1 mol%) may favor racemic pathways, while 5 mol% enhances ee via tighter stereochemical control .
- Substrate fluorination : Electron-withdrawing trifluoromethyl groups alter reaction kinetics. For example, bulkier fluorinated ketones reduce reaction rates but improve ee due to restricted transition states .
Q. Methodological Approach :
Conduct kinetic studies to identify rate-determining steps.
Compare DFT-calculated transition states with experimental ee values .
Q. What strategies enable the incorporation of trifluoromethyl groups into complex alcohol frameworks without racemization?
- Protecting groups : Temporarily mask the hydroxyl group with silyl ethers (e.g., TBS) during trifluoromethylation. Deprotection under mild conditions (e.g., TBAF) preserves chirality .
- Radical trifluoromethylation : Use photoredox catalysis with CFI to introduce CF groups at late stages, minimizing chiral center perturbation .
Example : Silver-catalyzed silylene transfer to α,β-unsaturated aldehydes avoids racemization by bypassing acidic intermediates .
Q. How do steric and electronic effects influence the stability of this compound under catalytic conditions?
- Steric hindrance : The heptyl chain and trifluoromethyl group create a steric shield around the hydroxyl, reducing undesired oxidation or elimination .
- Electronic effects : The electron-withdrawing CF group stabilizes the alcohol via inductive effects but may deactivate metal catalysts (e.g., Pd) by binding strongly to Lewis acidic sites. Mitigate this using electron-rich ligands (e.g., PPh) .
Q. What mechanistic insights explain divergent product distributions in fluorinated alcohol synthesis across similar catalytic systems?
- Palladium vs. rhodium : Pd(0) catalysts favor oxidative addition into C–X bonds, while Rh(I) promotes migratory insertion into C=O bonds. This divergence impacts whether fluorinated alcohols or defluorinated byproducts dominate .
- Transmetallation pathways : Copper-mediated transmetallation from silicon intermediates can alter regioselectivity compared to direct zinc coordination .
Experimental Validation : Isotopic labeling (e.g., ) tracks oxygen incorporation during catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
